N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic benzamide derivative featuring dual thiophene substituents at distinct positions: a thiophen-2-yl group on the pyridine ring and a thiophen-3-yl group on the benzamide core (Figure 1). This structural arrangement combines electron-rich aromatic systems, which are critical for modulating physicochemical properties and biological interactions.
The compound’s design leverages the pyridine-thiophene hybrid scaffold, which is prevalent in medicinal chemistry for targeting enzymes like histone deacetylases (HDACs) or monoamine oxidases (MAOs) .
Properties
IUPAC Name |
4-thiophen-3-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c24-21(17-5-3-16(4-6-17)18-8-11-25-14-18)23-13-15-7-9-22-19(12-15)20-2-1-10-26-20/h1-12,14H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQZVPYJMZCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include thiophene and pyridine derivatives. These intermediates are then subjected to coupling reactions, often facilitated by catalysts such as palladium or copper, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
Key Observations :
- Substituent Position : The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in 4a ) may reduce steric hindrance, enhancing binding pocket compatibility.
- Thermal Stability : The target compound’s melting point is expected to fall between 190–220°C, similar to 4a and 5b , due to comparable aromatic stacking.
- Synthetic Yield : Analogous compounds in and show yields of 48–72%, suggesting moderate efficiency for similar multi-step syntheses .
Spectroscopic and Analytical Data
The target compound’s ¹H NMR spectrum would display characteristic signals:
- Thiophen-2-yl protons: δ 7.20–7.40 ppm (multiplet, H-3/H-4) .
- Thiophen-3-yl protons: δ 7.50–7.70 ppm (doublet, H-2/H-5) .
- Pyridine-methyl protons: δ 4.60–4.80 ppm (singlet, -CH₂-) .
Mass spectrometry (MS) would likely show a molecular ion peak at m/z 409.5 (M+H⁺), consistent with benzamide derivatives in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
